Deucravacitinib - 1609392-27-9

Deucravacitinib

Catalog Number: EVT-263372
CAS Number: 1609392-27-9
Molecular Formula: C20H22N8O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deucravacitinib is a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor [ [], [], [] ]. It is classified as a small molecule inhibitor and plays a crucial role in scientific research by providing a tool to investigate the role of TYK2 in various biological processes and disease models [ [], [] ].

Mechanism of Action

Deucravacitinib exerts its effects by selectively inhibiting TYK2 [ [], [], [], [], [], [], [], [] ]. It achieves this high selectivity by uniquely binding to the regulatory domain (pseudokinase domain [JH2]) of the enzyme, rather than the more conserved active domain [ [], [], [], [], [], [] ]. This allosteric binding mechanism differentiates it from other Janus kinase (JAK) inhibitors, which typically bind to the ATP-binding site of the catalytic domain [ [], [] ].

TYK2 is a member of the JAK family of intracellular kinases and plays a vital role in mediating signal transduction for several cytokines, including interleukin (IL)-12, IL-23, and type I interferons (IFNs) [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. These cytokines are implicated in the pathogenesis of various immune-mediated diseases, such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ]. By inhibiting TYK2, Deucravacitinib effectively suppresses the signaling of these cytokines, thereby modulating immune responses and reducing inflammation [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ].

Applications
  • Investigating TYK2-mediated signaling pathways: Deucravacitinib has been employed in in vitro and in vivo studies to dissect the signaling pathways downstream of TYK2 activation [ [], [], [], [], [], [] ]. This has allowed researchers to gain a deeper understanding of the role of TYK2 in immune cell activation, cytokine production, and inflammatory responses.
  • Developing disease models: Deucravacitinib has been used to develop preclinical models of inflammatory diseases, particularly those driven by IL-12, IL-23, and type I IFNs [ [], [] ]. These models are valuable tools for studying disease mechanisms and evaluating the therapeutic potential of novel compounds.
  • Evaluating therapeutic potential: Deucravacitinib has demonstrated efficacy in preclinical and clinical studies for various immune-mediated diseases, including:
    • Plaque Psoriasis: Deucravacitinib showed superior efficacy compared to placebo and apremilast in reducing disease severity in patients with moderate-to-severe plaque psoriasis [ [], [], [], [], [], [], [], [], [], [], [], [] ].
    • Psoriatic Arthritis: Deucravacitinib exhibited promising results in reducing joint inflammation, pain, and improving physical function in patients with active psoriatic arthritis [ [], [], [] ].
    • Systemic Lupus Erythematosus: Deucravacitinib demonstrated clinical efficacy in reducing disease activity and improving mucocutaneous manifestations in patients with active SLE [ [], [], [], [] ].
Future Directions
  • Expanding therapeutic applications: Investigating the therapeutic potential of Deucravacitinib for other immune-mediated diseases, such as inflammatory bowel disease, Crohn's disease, and multiple sclerosis [ [] ].
  • Long-term safety and efficacy: Conducting long-term studies to assess the safety and efficacy of Deucravacitinib in various patient populations and disease states [ [], [] ].
  • Mechanism-based biomarker discovery: Identifying biomarkers that predict response to Deucravacitinib treatment and facilitate personalized medicine approaches [ [] ].
  • Combination therapies: Evaluating the efficacy of Deucravacitinib in combination with other therapies to improve treatment outcomes [ [] ].

Properties

CAS Number

1609392-27-9

Product Name

Deucravacitinib

IUPAC Name

6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

Molecular Formula

C20H22N8O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i1D3

InChI Key

BZZKEPGENYLQSC-FIBGUPNXSA-N

SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Solubility

Soluble in DMSO

Synonyms

BMS-986165; BMS 986165; BMS986165;

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.